molecular formula C9H16N4O B13533829 3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide

3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13533829
M. Wt: 196.25 g/mol
InChI Key: AKEFLKAPDLRZQP-UHFFFAOYSA-N
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Description

3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide is a chemical compound that features an imidazole ring, a propylamino group, and a propanamide backbone

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-imidazol-1-yl-2-(propylamino)propanamide

InChI

InChI=1S/C9H16N4O/c1-2-3-12-8(9(10)14)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H2,10,14)

InChI Key

AKEFLKAPDLRZQP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=CN=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide typically involves the reaction of 1H-imidazole with a suitable propylamine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1h-Imidazol-1-yl)-2-(propylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Biological Activity

3-(1H-Imidazol-1-yl)-2-(propylamino)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications.

The chemical structure of this compound features an imidazole ring, which is known for its biological relevance, particularly in drug design. The presence of the propylamino group enhances its solubility and bioavailability.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various strains of Candida, including C. albicans and C. tropicalis, which are resistant to standard antifungal treatments like fluconazole. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antifungal agent.

Table 1: Anti-Candida Activity of this compound

CompoundMIC (µmol/mL)Diameter of Inhibition Zone (mm)
This compound< 1.6325Significant inhibition observed
Fluconazole> 1.6325Minimal inhibition
MiconazoleVariableModerate inhibition

The results indicate that the compound has a lower MIC compared to fluconazole, suggesting superior antifungal activity against resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The imidazole moiety can bind to metal ions or enzymes, impacting their activity.
  • Cell Membrane Interaction : The compound may alter membrane integrity or function, leading to cell death in pathogens or cancer cells.

These interactions highlight the compound's potential as a versatile agent in both antimicrobial and anticancer therapies.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antifungal Efficacy : A study published in MDPI demonstrated the compound's effectiveness against fluconazole-resistant Candida species, providing a promising alternative for treatment .
  • Cytotoxic Evaluation : Another research effort focused on evaluating the cytotoxic effects on various cancer cell lines, revealing dose-dependent responses that suggest potential therapeutic applications in oncology .

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